4-(4-Methoxyphenoxy)piperidine

概要

説明

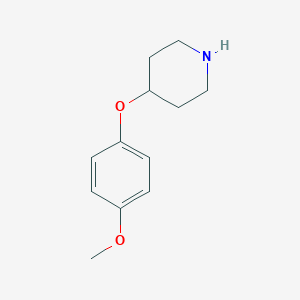

4-(4-Methoxyphenoxy)piperidine is an organic compound with the molecular formula C12H17NO2 It is a piperidine derivative where the piperidine ring is substituted with a 4-methoxyphenoxy group

準備方法

Synthetic Routes and Reaction Conditions

4-(4-Methoxyphenoxy)piperidine can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyphenol with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions

4-(4-Methoxyphenoxy)piperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 4-(4-Hydroxyphenoxy)piperidine.

Reduction: 4-(4-Methoxyphenyl)piperidine.

Substitution: Various substituted piperidine derivatives depending on the substituent used.

科学的研究の応用

Drug Development

Research indicates that 4-(4-Methoxyphenoxy)piperidine derivatives exhibit significant potential in drug development due to their interaction with neurotransmitter systems. Specifically, compounds in this class have been studied for their ability to modulate serotonin (5-HT) levels, which is crucial for treating conditions such as depression and anxiety disorders .

Case Study: Serotonin Modulation

- A study demonstrated that derivatives of this compound could enhance serotonin activity, offering therapeutic potential for mood disorders .

Anticancer Activity

Recent advancements have shown that piperidine derivatives can exhibit anticancer properties through various mechanisms. The incorporation of the methoxyphenoxy group enhances the compound's efficacy against certain cancer cell lines.

Neurological Applications

The piperidine scaffold is well-known for its role in developing drugs for neurological disorders. Compounds like this compound have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in neurotransmitter degradation.

Alzheimer’s Disease

- A study highlighted the potential of piperidine derivatives in enhancing cognitive function by preventing acetylcholine breakdown .

Antiviral Properties

Emerging research suggests that certain piperidine derivatives possess antiviral activities, particularly against enteroviruses. The structural modifications provided by the methoxyphenoxy group may enhance binding affinity to viral targets.

Case Study: Enterovirus Inhibition

- Compounds derived from piperidine were found to inhibit viral replication effectively, suggesting a new avenue for antiviral drug development .

Industrial Applications

In addition to therapeutic uses, this compound serves as an important intermediate in organic synthesis, particularly in creating specialty chemicals and materials used across various industries.

Table 2: Industrial Applications of Piperidine Derivatives

| Application Area | Description | Reference |

|---|---|---|

| Organic Synthesis | Building blocks for complex organic molecules | |

| Specialty Chemicals | Production of materials with unique properties |

作用機序

The mechanism of action of 4-(4-Methoxyphenoxy)piperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 4-(4-Hydroxyphenoxy)piperidine

- 4-(4-Methoxyphenyl)piperidine

- 4-(4-Fluorophenoxy)piperidine

Uniqueness

4-(4-Methoxyphenoxy)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

生物活性

4-(4-Methoxyphenoxy)piperidine is an organic compound characterized by a piperidine ring substituted with a 4-methoxyphenoxy group. Its molecular formula is CHNO, and it has garnered interest in various scientific fields due to its potential biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Structure : The presence of the methoxy group enhances the solubility and stability of the compound, influencing its chemical reactivity.

- Synthesis : Commonly synthesized through the reaction of 4-methoxyphenol with piperidine in a solvent like dimethylformamide (DMF) under basic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate cellular processes through:

- Binding to Receptors : It may interact with specific receptors involved in inflammatory responses.

- Enzyme Inhibition : Potential inhibition of enzymes that play roles in cellular signaling pathways.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of related piperidine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell models, indicating that this compound may also possess similar effects .

Neuroprotective Properties

The neuroprotective potential of piperidine derivatives has been explored in various contexts. For instance, compounds with similar structures have demonstrated protective effects against neurodegeneration in cellular models, which could be relevant for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(4-Hydroxyphenoxy)piperidine | Contains hydroxyl group | Exhibits strong anti-inflammatory properties |

| 4-(4-Methoxyphenyl)piperidine | Contains methoxy group | Shows potential neuroprotective effects |

| 4-(4-Fluorophenoxy)piperidine | Contains fluorine substituent | Demonstrated enhanced antimicrobial activity |

特性

IUPAC Name |

4-(4-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMYEAQYLDCUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392213 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162402-33-7 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。